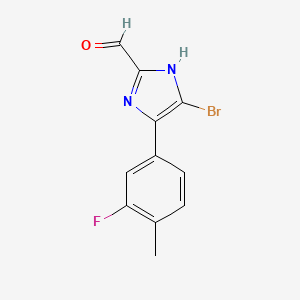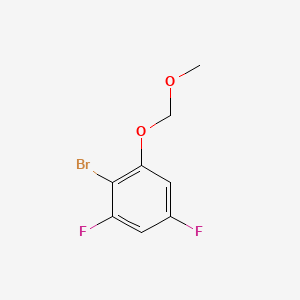
3-(3-Fluorophenyl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and organic synthesis. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable scaffold in pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)piperidine-2,6-dione typically involves the Michael addition of acetates and acrylamides, promoted by potassium tert-butoxide. This is followed by intramolecular nucleophilic substitution processes . The reaction can be performed under solvent-free conditions, which is advantageous for green chemistry practices.
Industrial Production Methods: For industrial-scale production, the synthesis can be scaled up using the same methodology, ensuring high yields and functional group tolerance. The process involves the use of readily available starting materials and can be performed under mild conditions, making it cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Fluorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
3-(3-Fluorophenyl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a key scaffold in the design of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is employed in the synthesis of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, leading to potent biological effects. The compound can modulate various signaling pathways, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
- 3-(4-Amino-3-fluorophenyl)piperidine-2,6-dione
- 4-(4-Fluorophenyl)piperidine-2,6-dione
- 2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride
Uniqueness: 3-(3-Fluorophenyl)piperidine-2,6-dione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 3-position of the phenyl ring enhances its stability and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H10FNO2 |
|---|---|
Peso molecular |
207.20 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H10FNO2/c12-8-3-1-2-7(6-8)9-4-5-10(14)13-11(9)15/h1-3,6,9H,4-5H2,(H,13,14,15) |
Clave InChI |
CKVIYDGNRSMCNI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Chloromethoxy)ethyl]thiophene](/img/structure/B13699990.png)











![1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine](/img/structure/B13700053.png)
